Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Methyl 4-iodobicyclo[222]octane-1-carboxylate is a chemical compound with the molecular formula C10H15IO2 It is a derivative of bicyclo[222]octane, a structure known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, forming the parent bicyclo[2.2.2]octane derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide yields a hydroxyl derivative, while oxidation with potassium permanganate produces a ketone .
Scientific Research Applications
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. This can affect various biochemical pathways, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-chlorobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in applications requiring strong halogen bonding and specific electronic effects .
Biological Activity
Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate is an organic compound characterized by its unique bicyclic structure, which includes an iodine atom at the 4-position and a carboxylate functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthetic organic chemistry.
The synthesis of this compound typically involves the iodination of bicyclo[2.2.2]octane-1-carboxylic acid followed by esterification. The following table summarizes key synthetic routes:
Step | Reaction Type | Reagents | Conditions | Yield |
---|---|---|---|---|
1 | Iodination | Iodine, Acetic acid | Reflux | High |
2 | Esterification | Methanol, Acid catalyst | Reflux | Moderate |
The presence of the iodine atom significantly influences the compound's reactivity, making it a suitable candidate for nucleophilic substitution reactions, where the iodine can be replaced by various nucleophiles such as amines or hydroxides.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through nucleophilic substitution mechanisms. The iodine atom serves as a leaving group, allowing for the formation of new bonds with nucleophiles, which can lead to various biological effects.
Potential Biological Interactions:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially acting against certain bacterial strains.
- Anticancer Activity: Research indicates that modifications to the bicyclic structure can enhance its efficacy against cancer cell lines, possibly through mechanisms involving apoptosis induction.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, thereby influencing metabolic pathways.
Research Findings
Recent studies have reported on the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:
-
Case Study: Antimicrobial Properties
- A study evaluated a series of bicyclic compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion assays.
-
Case Study: Anticancer Activity
- In vitro studies on modified bicyclic compounds demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa cells).
- Mechanistic studies suggested that these compounds may induce cell cycle arrest and apoptosis.
-
Case Study: Enzyme Inhibition
- Research focused on enzyme kinetics revealed that some derivatives can effectively inhibit enzymes involved in metabolic pathways relevant to cancer proliferation.
Summary of Biological Activities
Properties
IUPAC Name |
methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCLQFMOKUHRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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